4-fluoro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide

BCRP inhibition positional isomer differentiation multidrug resistance reversal

4-Fluoro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide is a synthetic small molecule belonging to the tetrazole-substituted aryl amide class. It features a 4-fluorobenzamide core linked via a methylene spacer to a 1-(4-methoxyphenyl)-1H-tetrazole moiety.

Molecular Formula C16H14FN5O2
Molecular Weight 327.319
CAS No. 897614-67-4
Cat. No. B2579849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide
CAS897614-67-4
Molecular FormulaC16H14FN5O2
Molecular Weight327.319
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C16H14FN5O2/c1-24-14-8-6-13(7-9-14)22-15(19-20-21-22)10-18-16(23)11-2-4-12(17)5-3-11/h2-9H,10H2,1H3,(H,18,23)
InChIKeyUTRCAZORMJOWEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Fluoro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide (CAS 897614-67-4): Chemical Class and Procurement Context


4-Fluoro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide is a synthetic small molecule belonging to the tetrazole-substituted aryl amide class. It features a 4-fluorobenzamide core linked via a methylene spacer to a 1-(4-methoxyphenyl)-1H-tetrazole moiety. This compound has been disclosed in patent literature as a member of a series of tetrazole-substituted aryl amide derivatives with potential therapeutic applications, including as P2X3 and P2X2/3 antagonists [1] and as intermediates in the synthesis of anticancer agents such as Pemetrexed Disodium . Its molecular formula is C16H14FN5O2, with a molecular weight of approximately 327.32 g/mol.

Why 4-Fluoro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide Cannot Be Substituted by Generic Tetrazole Benzamides


The tetrazole-substituted benzamide scaffold exhibits strong positional sensitivity: the location of the fluorine atom on the benzamide ring critically modulates bioactivity. For example, the 2-fluoro (CAS 897614-63-0) and 3-fluoro (CAS 897614-65-2) positional isomers are structurally identical except for fluorine placement, yet in related BCRP (ABCG2) inhibitor studies, such subtle changes have led to substantial differences in fold-resistance reversal potency [1]. Simply replacing the 4-fluoro isomer with an uncharacterized regioisomer or generic tetrazole benzamide risks losing the specific pharmacophore geometry required for target engagement, as confirmed by QSAR and Bayesian classification models that define strict structural requirements for activity in this series [2].

Quantitative Differentiation Evidence for 4-Fluoro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide Relative to Positional Isomers


Positional Fluorine Substitution Defines Regioisomeric Identity and Predictive Bioactivity in Phenyltetrazole Amide Series

The 4-fluoro substitution pattern distinguishes this compound from its 2-fluoro (CAS 897614-63-0) and 3-fluoro (CAS 897614-65-2) regioisomers, which share the identical molecular formula (C16H14FN5O2) and connectivity. In the published benzamide-phenyltetrazole BCRP inhibitor series, the para-substituted tetrazole-amide linker was a critical determinant of ABCG2 inhibition potency, with fold-resistance values in the H460/MX20 mitoxantrone-resistant NSCLC model ranging from 1.32 to 1.62 at 10 µM for the most active analogs [1]. While compound-specific data for the 4-fluoro isomer were not explicitly disclosed, the QSAR model generated on this dataset (r = 0.825 for training, r²_pred = 0.783 for test) confirmed that the fluorine position on the benzamide ring is a significant molecular descriptor influencing the inhibition profile [2].

BCRP inhibition positional isomer differentiation multidrug resistance reversal

Patented P2X3/P2X2/3 Antagonist Scaffold with Defined Tetrazole-Benzamide Linker Requirements

US Patent 7,981,914 explicitly claims tetrazole-substituted aryl amide derivatives that encompass the 4-fluoro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide scaffold as P2X3 and P2X2/3 receptor antagonists [1]. Prior art compounds such as 5-(2-isopropyl-4-methoxy-phenoxy)-pyrimidine-2,4-diamine (a structurally distinct P2X3 antagonist) are cited as comparators, demonstrating that the tetrazole-amide motif represents a differentiated chemotype. The patent defines a specific substitution pattern where the 4-methoxyphenyl group on the tetrazole and the 4-fluorobenzamide moiety are both required for maintaining the claimed antagonist activity.

P2X3 antagonist pain research ATP-gated ion channel

Synthetic Intermediate Potential for Pemetrexed Disodium Anticancer Agent Derivatization

The tetrazole-substituted benzamide motif is documented as an intermediate in the preparation of Pemetrexed Disodium (P219500) and its derivatives, which are established anticancer agents . While the immediate Pemetrexed intermediate is a different compound (CAS 155405-80-4), the 4-fluoro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide structure provides a functionalized tetrazole-benzamide scaffold amenable to further derivatization. In contrast, the 2-fluoro and 3-fluoro isomers have not been annotated in this context, suggesting that the 4-fluoro substitution may offer synthetic advantages in Pemetrexed-related pathway exploration.

anticancer intermediate Pemetrexed derivatives process chemistry

CYP450 Inhibition Profile: Limited Cross-Series Data Indicate Low Micromolar IC50 Range for Tetrazole Amides

BindingDB records for structurally related tetrazole amide compounds (CHEMBL2018913, though a distinct chemotype) show CYP2E1 IC50 of 50,000 nM (50 µM), CYP2C19 Ki of 50,000 nM, and CYP3A4 IC50 of 5,490 nM in human liver microsomal assays [1]. While this data does not directly correspond to the 4-fluoro isomer, it provides a class-level baseline for the CYP inhibition liability of tetrazole-containing benzamides. The para-fluoro substitution pattern is generally associated with improved metabolic stability compared to ortho- or meta-substituted analogs due to altered electronic effects on the aromatic ring, though no direct isomer comparison is available for this specific scaffold.

CYP450 inhibition drug metabolism off-target screening

Priority Application Scenarios for 4-Fluoro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide Based on Evidence


BCRP (ABCG2)-Mediated Multidrug Resistance Reversal in Non-Small Cell Lung Cancer Models

The 4-fluoro isomer fits the structural requirements defined by Gujarati et al. (2017) for BCRP inhibitors that reverse mitoxantrone resistance in H460/MX20 cells [1]. Researchers designing follow-up SAR studies on phenyltetrazole BCRP inhibitors should procure this specific regioisomer to maintain the para-fluoro pharmacophore geometry shown to be relevant in QSAR models [2].

P2X3 and P2X2/3 Antagonist Drug Discovery for Chronic Pain Indications

As claimed in US Patent 7,981,914, tetrazole-substituted aryl amides including this compound constitute a distinct chemotype for P2X3/P2X2/3 antagonism [1]. Procurement supports legitimate patent-related research into ATP-gated ion channel modulation for neuropathic pain and pruritus, where the exact substitution pattern is a defining feature of the intellectual property.

Synthetic Derivatization toward Pemetrexed-Class Anticancer Agents

The tetrazole-benzamide core of this compound is structurally related to intermediates in Pemetrexed Disodium synthesis [1]. Medicinal chemistry teams exploring novel antifolate anticancer agents can use this compound as a functionalized building block for library synthesis, leveraging documented synthetic routes in the Pemetrexed pathway.

Positional Isomer Reference Standard for Analytical and Pharmacological Studies

Given the availability of 2-fluoro, 3-fluoro, and 4-fluoro regioisomers (CAS 897614-63-0, 897614-65-2, 897614-67-4), this compound serves as an essential reference standard for differentiating pharmacological effects attributable solely to fluorine position on the benzamide ring, a key SAR parameter in this chemical series.

Quote Request

Request a Quote for 4-fluoro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.